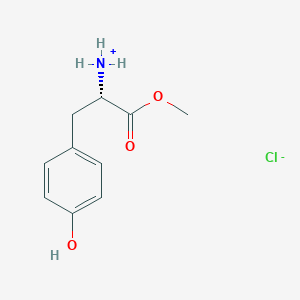

H-Tyr-OMe.HCl

Description

The exact mass of the compound L-Tyrosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFARNRGZWHTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883973 | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3417-91-2 | |

| Record name | L-Tyrosine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3417-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TYROSINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W42M0MI271 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-OMe.HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a pivotal derivative of the amino acid L-tyrosine. This document details its fundamental chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role as a precursor to critical catecholamines.

Core Properties and Characteristics

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol [1][2][3] |

| CAS Number | 3417-91-2[1][2][3][4] |

| Appearance | White to off-white crystalline powder[2][4] |

| Melting Point | 190-192 °C (decomposes)[2][3] |

| Solubility | Soluble in DMSO (100 mg/mL)[1]. Crystallization from ethanol, propan-2-ol, or methanol (B129727) suggests solubility in these solvents.[5][6] |

| Optical Rotation | [α]D²⁰ = +12.0 to +13.0° (c=2, MeOH); [α]D²⁰ = +73 ± 2º (C=3 in Pyridine)[4]; [α]D²⁵ = +74.0° (c=3 in pyridine)[3] |

| Purity (typical) | ≥98%, ≥99.5% (HPLC)[4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 9.51 (s, 1H, OH), 8.65 (s, 3H, NH₃⁺), 7.00 (d, J = 8.4 Hz, 2H, aromatic), 6.72 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (dd, J = 7.4, 5.5 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.07 (dd, J = 14.1, 5.7 Hz, 1H, β-CH₂), and 2.99 (dd, J = 14.1, 7.2 Hz, 1H, β-CH₂).[7] In D₂O, aromatic protons appear as doublets at δ = 6.86 and δ = 7.16 ppm, the aliphatic CH proton as a triplet at δ = 4.27 ppm, and the CH₂ protons as a doublet at δ = 3.2 ppm.[8] |

| ¹³C NMR | For the parent L-tyrosine hydrochloride, the carboxyl carbon gives a signal at 172.6 ppm. The aliphatic carbons carrying the NH₃⁺ group and the aromatic ring appear at 55.4 ppm and 35.9 ppm, respectively. Aromatic carbons resonate between 110 and 140 ppm, with the para-substituted carbon at 156.4 ppm.[8] |

| FTIR (KBr) | A broad envelope between 2000 and 3500 cm⁻¹ is attributed to overlapping O-H and N-H stretching vibrations, with broadening due to hydrogen bonding.[9] The C=O stretch of the ester group is observed around 1735 cm⁻¹.[9] Bending modes for NH₃⁺ are seen near 1598 and 1475 cm⁻¹.[9] The phenolic C-O stretch gives an intense band around 1235 cm⁻¹.[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure a comprehensive understanding for laboratory application.

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of L-tyrosine. Two effective protocols are detailed below.

Protocol 1: Thionyl Chloride in Methanol

This is a widely used and high-yielding method for the esterification of amino acids.

-

Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-Tyrosine (e.g., 10 mmol, 1.81 g) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[10]

-

Cool the suspension in an ice bath to -10 °C.[10]

-

Slowly add thionyl chloride (e.g., 15 mmol, 1.78 g) dropwise to the stirred suspension, maintaining the temperature below room temperature.[10]

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

Dry the resulting white solid to obtain L-Tyrosine methyl ester hydrochloride.[10] This protocol has reported yields of 95.5% to 97.2% and HPLC purity of 98.6% to 99.3%.[10]

-

Protocol 2: Trimethylchlorosilane/Methanol System

This method offers a milder, room-temperature alternative for the synthesis.

-

Materials: L-Tyrosine, Methanol, Trimethylchlorosilane (TMSCl).

-

Procedure:

-

Place L-Tyrosine (0.1 mol) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction by TLC until completion.

-

Concentrate the reaction mixture on a rotary evaporator to yield the product. This method is noted for its mild conditions and high yields.

-

Purification

Purification of the crude this compound is typically achieved through recrystallization to obtain a high-purity product.

-

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, propan-2-ol, or methanol.[5][6] For aromatic amino acid methyl ester hydrochlorides, adding ether to a concentrated solution can induce crystallization.[11]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

To ensure the identity and purity of the synthesized this compound, various analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of this compound.

-

Typical Conditions:

-

Column: A reverse-phase column such as C18 is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is often effective.[12] For example, a mobile phase of 35:65 (v/v) acetonitrile-distilled water containing 0.1% triethylamine (B128534) adjusted to pH 4.0 with TFA has been reported for a related compound.[12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of 250 nm is suitable for aromatic compounds like this compound.[12]

-

-

-

Thin Layer Chromatography (TLC):

-

Objective: To monitor the progress of the synthesis reaction.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[13]

-

Biological Significance and Applications

This compound serves as a more soluble and bioavailable form of L-tyrosine, a non-essential amino acid that is a precursor for the synthesis of crucial catecholamine neurotransmitters.

Role in Catecholamine Biosynthesis

L-tyrosine is the starting material for the biosynthesis of dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). This pathway is fundamental for various physiological and cognitive functions.

The conversion of L-tyrosine to these vital neurotransmitters is a key area of research in neuroscience.[4]

Applications in Research and Drug Development

This compound and its parent compound, L-tyrosine, are extensively studied for their potential therapeutic and performance-enhancing effects.

-

Neuroscience Research: As a direct precursor to dopamine and norepinephrine, L-tyrosine and its derivatives are investigated for their roles in mood, cognitive function, and stress response.[4] Studies have explored the potential of L-tyrosine supplementation to mitigate cognitive decline under stressful conditions.

-

Pharmaceutical Development: this compound can be used as a starting material or building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[4]

-

Nutritional Supplements: Due to its role in neurotransmitter production, L-tyrosine is a component of dietary supplements aimed at improving mental performance and resilience to stress.[4]

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate a typical synthesis and purification workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. L-酪氨酸甲酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

H-Tyr-OMe.HCl: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-OMe.HCl, the hydrochloride salt of L-Tyrosine methyl ester, is a derivative of the amino acid L-tyrosine. As a structural analog of a key precursor in several pivotal biological pathways, this compound has garnered interest within the scientific community for its potential to modulate cellular processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its role as a substrate for tyrosinase in the melanogenesis pathway. This document synthesizes available quantitative data, details experimental protocols, and visualizes the associated biochemical pathways to serve as a valuable resource for researchers in the fields of dermatology, pharmacology, and drug development.

Core Mechanism of Action: Interaction with Tyrosinase

The primary in vitro mechanism of action of this compound revolves around its interaction with tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Contrary to what might be expected from a structural analog, this compound does not act as a typical inhibitor but rather as a substrate for mushroom tyrosinase.

A detailed kinetic study has characterized the interaction between L-tyrosine methyl ester and mushroom tyrosinase, revealing its role in the catalytic cycle of the enzyme. The study demonstrates that L-tyrosine methyl ester is oxidized by tyrosinase, indicating that it participates in the melanogenesis pathway. This finding is crucial for understanding its biological effects, as it suggests that this compound can be converted into downstream metabolites within this pathway.

Signaling Pathway: Melanogenesis

The melanogenesis pathway is a complex series of enzymatic and chemical reactions that lead to the production of melanin pigments. Tyrosinase catalyzes the initial two steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). As a substrate, this compound is processed by tyrosinase, feeding into this cascade.

Quantitative Data

While the primary role of this compound in the context of tyrosinase is that of a substrate, understanding its kinetic parameters is essential for quantitative analysis. The following table summarizes the kinetic constants for the oxidation of L-tyrosine methyl ester by mushroom tyrosinase.

| Substrate | Enzyme | Km (mM) | Vmax (relative units) |

| L-Tyrosine methyl ester | Mushroom Tyrosinase | 0.45 | 1.00 |

| L-Tyrosine | Mushroom Tyrosinase | 0.28 | 1.25 |

Table 1: Kinetic Parameters of Mushroom Tyrosinase with L-Tyrosine Methyl Ester and L-Tyrosine. Data adapted from kinetic studies.

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This protocol details the method used to determine the kinetic parameters of this compound with mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

This compound (L-Tyrosine methyl ester hydrochloride)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Substrate Preparation: Prepare a range of concentrations of this compound and L-DOPA in phosphate buffer.

-

Assay:

-

In a cuvette, mix the phosphate buffer and the desired concentration of the substrate (this compound for monophenolase activity or L-DOPA for diphenolase activity).

-

Initiate the reaction by adding the tyrosinase solution.

-

Immediately monitor the change in absorbance at 475 nm (for dopachrome (B613829) formation) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Other In Vitro Effects

While the interaction with tyrosinase is the most well-characterized mechanism, other in vitro effects of tyrosine derivatives are of interest to researchers.

Cellular Transport

Studies on B16/F10 melanoma cells have indicated that L-tyrosine esters, including the methyl ester, can stimulate the transport of L-tyrosine into the cells. This suggests that this compound may influence the intracellular availability of the primary substrate for melanogenesis.

Cytotoxicity

Preliminary studies on the cytotoxic effects of L-tyrosine methyl ester have been conducted on various cell lines. One study reported no significant toxic effects of L-tyrosine methyl ester on non-cancerous human embryonic kidney cells (HEK293T) and liver cancer cell lines (PLC/PRF/5 and HEP3B) at the concentrations tested. However, specific cytotoxicity data on melanocytes or melanoma cell lines like B16F10, which are crucial for dermatological research, are not yet extensively available.

Conclusion

The in vitro mechanism of action of this compound is primarily defined by its role as a substrate for tyrosinase, feeding into the melanogenesis pathway. The kinetic parameters of this interaction have been characterized, providing a quantitative basis for its biochemical activity. While it also appears to influence cellular transport of L-tyrosine and exhibits low cytotoxicity in certain cell lines, further research is required to fully elucidate its broader cellular effects, including its antioxidant potential and impact on various signaling cascades. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for continued investigation into the multifaceted in vitro activities of this tyrosine derivative.

Biological role of tyrosine derivatives in neuroscience

An in-depth technical guide on the biological role of tyrosine derivatives in neuroscience for researchers, scientists, and drug development professionals.

Abstract

L-tyrosine, a non-essential amino acid, serves as the foundational precursor for a cascade of molecules that are indispensable for neuronal function and overall physiological homeostasis. Its derivatives, including the catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) and thyroid hormones, are pivotal in regulating a vast array of processes within the central nervous system (CNS). These molecules govern everything from motor control and executive function to mood and metabolic rate. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and physiological roles of key tyrosine derivatives in neuroscience. It includes quantitative data on receptor affinities, detailed experimental methodologies for their study, and visual representations of their core signaling pathways to support advanced research and therapeutic development.

The Central Biosynthetic Pathway from L-Tyrosine

The journey from L-tyrosine to the principal catecholamines is a well-defined enzymatic pathway occurring within specific neuronal populations. The process begins with the uptake of L-tyrosine from the bloodstream into the brain.

-

Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This enzyme requires oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.

-

L-DOPA to Dopamine (B1211576): L-DOPA is rapidly decarboxylated by Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, to form dopamine. This enzyme is relatively non-specific and also metabolizes other aromatic L-amino acids.

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by Dopamine β-hydroxylase (DBH) to yield norepinephrine (noradrenaline).

-

Norepinephrine to Epinephrine (B1671497): In a smaller subset of neurons and adrenal medullary cells, norepinephrine is methylated by Phenylethanolamine N-methyltransferase (PNMT) to form epinephrine (adrenaline), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.

An In-depth Technical Guide to H-Tyr-OMe.HCl (L-Tyrosine Methyl Ester Hydrochloride)

CAS Number: 3417-91-2

This technical guide provides a comprehensive overview of H-Tyr-OMe.HCl, also known as L-Tyrosine methyl ester hydrochloride, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, key applications, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of the amino acid L-tyrosine.[1][2] The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain solvents compared to its parent amino acid, L-tyrosine.[2]

Synonyms:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 3417-91-2 |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol [3][4] |

| Appearance | White to off-white crystalline powder or solid[1][4] |

| Purity | Typically ≥98%, with some suppliers offering ≥99.5% (HPLC)[1][5] |

| Melting Point | 192 °C (decomposes)[6] |

| Optical Rotation | [α]²⁰/D = +73 ± 2º (c=3 in Pyridine); [α]²⁵/D +74.0°, c = 3 in pyridine[1][6] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance)[4]. The hydrochloride form is generally more water-soluble than the free base.[2] |

| Storage Conditions | 0-8 °C, sealed from moisture.[1][4][6] Stock solutions should be stored at -20°C or -80°C.[4] |

Core Applications

This compound is a versatile compound with significant applications in several areas of scientific research and development.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[3][6] The methyl ester group serves as a protecting group for the carboxylic acid functionality of tyrosine. This protection prevents unwanted side reactions and allows for the controlled formation of peptide bonds at the amino group.[3] It is used in both solution-phase and solid-phase peptide synthesis methodologies.[6]

Neuroscience Research

As a derivative of L-tyrosine, this compound is a valuable tool in neuroscience. L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[3] Administration of L-tyrosine has been shown to influence the synthesis of these neurotransmitters and can affect cognitive functions, particularly under stressful conditions.[7][8] this compound can be used in studies investigating the synthesis, regulation, and function of these crucial neurotransmitters.[1][3]

Drug Development and Organic Synthesis

This compound serves as a versatile starting material and intermediate in the synthesis of more complex molecules, including unnatural amino acids and various pharmaceutical agents.[1][3] Its reactive amino, carboxyl, and phenolic hydroxyl groups provide multiple sites for chemical modification, making it a valuable scaffold for developing novel therapeutic compounds.[3] It is also used in the synthesis of cyclic compounds like diketopiperazines.[3]

Experimental Protocols

Synthesis of this compound from L-Tyrosine

A common method for the preparation of this compound is the esterification of L-tyrosine using thionyl chloride in methanol (B129727).

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

50mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Add L-tyrosine (e.g., 1.81g, 10 mmol) and methanol (20 mL) to the three-neck flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to -10 °C.

-

Slowly add thionyl chloride (e.g., 1.78g, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol by rotary evaporation.

-

The resulting white solid is L-tyrosine methyl ester hydrochloride. Dry the product under vacuum.

This protocol is adapted from a method described in a patent.[9]

Amidation of this compound

This protocol describes a subsequent reaction where this compound is used as a starting material for an amidation reaction.

Materials:

-

This compound (e.g., 2.32g, 10 mmol)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (25 mL)

-

Trifluoroacetic anhydride (B1165640)

-

50mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Add this compound and the chosen solvent (dichloromethane or THF) to the three-neck flask.

-

Place the flask in an ice-water bath to cool the mixture to 0-5 °C.

-

Add pyridine to the reaction mixture.

-

Slowly add trifluoroacetic anhydride dropwise, maintaining the temperature below room temperature.

-

After the addition, heat the reaction to reflux to proceed with the amidation.

-

Monitor the reaction by TLC until completion.

This protocol is adapted from a method described in a patent.[9]

Visualizations

Workflow for the Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from L-Tyrosine.

Caption: Workflow for the synthesis of this compound.

Role as a Neurotransmitter Precursor

This diagram illustrates the logical relationship of this compound as a derivative of L-Tyrosine and its role as a precursor in the synthesis of key catecholamine neurotransmitters.

Caption: this compound as a precursor to catecholamines.

References

- 1. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-tyrosine administration increases acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Tyr-OMe.HCl: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a key derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in peptide synthesis and is utilized in various areas of biochemical and pharmaceutical research. Understanding its fundamental properties is essential for its effective application in drug design, development, and formulation.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical and chemical characteristics.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | L-Tyrosine methyl ester hydrochloride | [1][2] |

| Synonyms | This compound, Methyl L-tyrosinate hydrochloride | [1][2] |

| CAS Number | 3417-91-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 231.68 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | Approximately 190 °C | [4] |

| Optical Rotation | [α]²⁰_D = +73 ± 2º (c=3 in Pyridine) | [1] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (431.63 mM) | [3] |

| Water | Soluble (very faint turbidity noted in one source) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method with a digital melting point apparatus.[6][7]

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[6]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]

Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of this compound is determined using the equilibrium shake-flask method.[8][9]

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial to create a saturated solution.[8]

-

The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.

-

The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

For quantitative NMR (qNMR), a known amount of an internal standard is added.[10]

Data Acquisition:

-

The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters include an appropriate number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis, and a 90° pulse angle.[10]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[11]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11]

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 10-100 µg/mL.[12]

-

The solution is filtered if any particulate matter is present.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known reference standard to ensure high mass accuracy.[13]

Visualized Workflows

The following diagrams illustrate typical workflows involving this compound.

Caption: Workflow for the characterization of this compound.

Caption: General synthesis workflow for this compound.

References

- 1. byjus.com [byjus.com]

- 2. uab.edu [uab.edu]

- 3. prepchem.com [prepchem.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. testinglab.com [testinglab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Discovery and History of Tyrosine Methyl Esters

Executive Summary: This whitepaper provides a comprehensive technical overview of tyrosine methyl esters, compounds of significant interest to researchers, scientists, and drug development professionals. It traces the historical origins of these molecules, from their initial synthesis in the context of Emil Fischer's pioneering work on proteins to their modern applications in peptide synthesis and as prodrugs for enhancing tyrosine bioavailability. This guide details the key synthesis methodologies, presents a consolidated summary of their physicochemical properties, and elucidates their primary biological role as a precursor in the vital catecholamine signaling pathway. Detailed experimental protocols and diagrams of chemical and biological pathways are provided to serve as a practical resource for laboratory and clinical research.

Introduction

L-tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a critical precursor to a class of neurotransmitters and hormones known as catecholamines. These include dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are integral to numerous physiological processes, including mood regulation, motor control, and the "fight-or-flight" response. The inherent polarity of tyrosine, however, can limit its solubility and bioavailability in certain experimental and therapeutic contexts. The esterification of its carboxylic acid group, particularly to form L-tyrosine methyl ester, represents a key chemical modification that alters these properties, enhancing its utility in diverse scientific applications. This guide explores the discovery, synthesis, properties, and applications of tyrosine methyl esters, with a focus on the L-isomeric form and its hydrochloride salt.

Discovery and Historical Context

The story of tyrosine methyl ester is intrinsically linked to the foundational work of Nobel laureate Emil Fischer at the turn of the 20th century. While investigating the structure of proteins, Fischer sought to isolate and characterize their constituent amino acids. A major challenge was the poor solubility and high melting points of free amino acids, which made their separation and purification difficult.

Physicochemical and Structural Properties

L-tyrosine methyl ester and its hydrochloride salt are typically supplied as white to off-white crystalline powders.[6][7] The esterification of the carboxyl group and the formation of the hydrochloride salt significantly impact the compound's physical and chemical characteristics, particularly its solubility and stability. The hydrochloride salt, for instance, exhibits improved stability and solubility in certain solvents. L-tyrosine methyl ester is noted for its remarkable stability, even after prolonged storage at room temperature.[8]

Quantitative data for L-tyrosine methyl ester and its hydrochloride salt have been compiled from various sources and are presented below for easy comparison.

Table 1: Quantitative Data for L-Tyrosine Methyl Ester and its Hydrochloride Salt

| Property | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride | References |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃·HCl | [9],[6] |

| Molecular Weight | 195.22 g/mol | 231.7 g/mol | [10],[7] |

| CAS Number | 1080-06-4 | 3417-91-2 | [9],[6] |

| Melting Point | 134-136 °C | Not specified | [7] |

| Optical Rotation [α]D²⁰ | +26° (c=2.4 in Methanol) | +73° (c=3 in Pyridine) | [6],[7] |

| Crystal System | Orthorhombic | Not specified | [8] |

| Space Group | P2₁2₁2₁ | Not specified | [8] |

| Unit Cell Parameters | a=5.7634 Å, b=12.111 Å, c=14.3713 Å | Not specified | [8] |

Synthesis and Characterization

The synthesis of tyrosine methyl esters can be achieved through several established methods in organic chemistry. The two most common approaches are the classic Fischer-Speier esterification and the use of thionyl chloride.

Synthesis Methodologies

Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the amino acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2][4] The excess alcohol serves to shift the equilibrium towards the ester product, and the acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Figure 1: Fischer-Speier Esterification Workflow. A simplified representation of the acid-catalyzed esterification of L-Tyrosine.

Thionyl Chloride Method: A more reactive and often higher-yielding approach involves the use of thionyl chloride (SOCl₂).[11] Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification. This method is particularly effective for producing the hydrochloride salt of the amino acid ester directly.

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride using Thionyl Chloride [11]

-

Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add L-tyrosine (1.81 g, 10 mmol) and methanol (20 mL).

-

Reaction: Cool the flask in an ice bath to -10 °C. Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the reaction temperature remains below room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux to drive the esterification reaction.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the methanol by concentration under reduced pressure.

-

Isolation: The resulting white solid is dried to yield L-tyrosine methyl ester hydrochloride. Expected yield: ~95.5%.[11]

Protocol 2: General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis using Trimethylchlorosilane (TMSCl) [12][13]

-

Setup: Place the amino acid (0.1 mol) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.

-

Solvent Addition: Add methanol (100 mL) to the mixture.

-

Reaction: Stir the resulting solution or suspension at room temperature.

-

Monitoring: Monitor the reaction completion using TLC.

-

Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.

Biological Significance and Applications

The primary biological significance of L-tyrosine methyl ester lies in its role as a more bioavailable precursor to L-tyrosine. Once administered, it is readily hydrolyzed by esterases in the body to release the parent amino acid, which can then participate in its natural metabolic pathways.

Role in Neurotransmitter Synthesis

L-tyrosine is the starting material for the biosynthesis of catecholamines. This metabolic pathway is crucial for the proper functioning of the central and peripheral nervous systems. L-tyrosine methyl ester serves as a prodrug to increase systemic and brain levels of tyrosine, thereby supporting the synthesis of these vital neurotransmitters.[14]

The pathway begins with the rate-limiting conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), catalyzed by the enzyme tyrosine hydroxylase.[15][16][17] L-DOPA is then decarboxylated to form dopamine.[16][17] In specific neurons, dopamine can be further converted to norepinephrine and subsequently to epinephrine.[15]

Figure 2: Catecholamine Biosynthesis Pathway. L-Tyrosine methyl ester acts as a prodrug, increasing L-Tyrosine levels for neurotransmitter synthesis.

Application in Peptide Synthesis

In the field of peptide chemistry, tyrosine methyl ester is a valuable building block. The methyl ester group serves as a protecting group for the carboxylic acid functionality of tyrosine.[12] This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds, allowing for the controlled, stepwise assembly of peptide chains.

Use as a Prodrug

The conversion of L-tyrosine to its methyl ester is a classic prodrug strategy. Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in vivo.[18] By masking the polar carboxyl group, L-tyrosine methyl ester exhibits increased lipophilicity, which can enhance its absorption and ability to cross biological membranes, including the blood-brain barrier. Studies have shown that the administration of L-tyrosine methyl ester leads to a significant increase in brain tyrosine levels, making it an effective way to boost the synthesis of dopamine and other catecholamines.[14]

Conclusion and Future Outlook

From its origins in the foundational protein chemistry of Emil Fischer to its current use in neuroscience and drug development, tyrosine methyl ester has proven to be a compound of enduring importance. Its synthesis is a classic example of chemical modification to enhance the utility of a fundamental biological molecule. As a research tool, it continues to be indispensable in peptide synthesis and in studies of catecholamine-dependent neurological functions.

The future of tyrosine methyl ester and other amino acid esters likely lies in the development of more sophisticated prodrugs and targeted delivery systems. By further modifying the ester group or conjugating it to other molecules, it may be possible to achieve even greater control over the pharmacokinetics and tissue distribution of L-tyrosine, opening new avenues for the treatment of neurological and psychiatric disorders characterized by catecholamine imbalances. The principles established over a century ago by pioneers like Fischer continue to provide the foundation for these modern innovations.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Emil Fischer | Science History Institute [sciencehistory.org]

- 6. chemimpex.com [chemimpex.com]

- 7. L-酪氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

H-Tyr-OMe.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl). The information presented herein is critical for ensuring the integrity and reliability of this compound in research and pharmaceutical development.

Core Concepts in Stability

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. For this compound, a derivative of the amino acid tyrosine, understanding its stability profile is paramount for accurate experimental results and the development of safe and effective therapeutics. Key factors influencing stability include temperature, humidity, light, and pH.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions, based on information from various suppliers.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | 4°C | Long-term | Sealed container, away from moisture.[1] |

| 0-8°C | Long-term | --- | |

| 2-8°C | Long-term | --- | |

| In Solvent | -20°C | 1 month | Sealed container, away from moisture.[1] |

| -80°C | 6 months | Sealed container, away from moisture.[1] |

Note: It is crucial to prevent repeated freeze-thaw cycles for solutions to avoid degradation. Aliquoting the solution into single-use vials is highly recommended.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation of this compound

The following is a generalized protocol for conducting a forced degradation study on this compound.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.

-

Photodegradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.

Illustrative Degradation Data

The following table presents hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes.

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |

| 0.1 N NaOH, RT, 24h | 25.8% | 3 |

| 3% H₂O₂, RT, 24h | 8.5% | 1 |

| Thermal (60°C, 48h) | 5.1% | 1 |

| Photolytic | 2.3% | 1 |

Note: This data is for illustrative purposes only and may not represent the actual degradation profile of this compound.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.

Experimental Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-30 min: 95% to 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 274 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for the following parameters:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound require experimental confirmation, a potential primary degradation route is the hydrolysis of the methyl ester to form L-Tyrosine. This reaction can be catalyzed by both acid and base.

Conclusion

Ensuring the stability of this compound is a multifaceted process that begins with appropriate storage and is rigorously assessed through forced degradation studies and the development of validated stability-indicating analytical methods. For researchers, scientists, and drug development professionals, adherence to these principles is fundamental to generating reliable data and developing high-quality pharmaceutical products. This guide provides a foundational framework for these critical activities.

References

Understanding the hydrochloride salt of tyrosine methyl ester

An In-depth Technical Guide to L-Tyrosine Methyl Ester Hydrochloride

Introduction

L-Tyrosine methyl ester hydrochloride is a derivative of the natural amino acid L-tyrosine, widely utilized in biochemical research, pharmaceutical development, and organic synthesis.[1] Its primary function is as a protected form of L-tyrosine, particularly in the intricate process of peptide synthesis, where the methyl ester group safeguards the carboxylic acid functionality.[2] This modification allows for the specific and controlled formation of peptide bonds at the amino terminus.[2]

This guide provides a comprehensive overview of L-tyrosine methyl ester hydrochloride, detailing its physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile compound.

Physicochemical Properties

L-Tyrosine methyl ester hydrochloride is a white to off-white crystalline solid at room temperature.[1][3] It is known to be hygroscopic and should be stored in a dry environment, typically at temperatures between 2-8°C, to prevent moisture absorption.[3] The hydrochloride salt form enhances the compound's stability and crystallinity compared to its free base.[3]

The following table summarizes the key quantitative properties of L-Tyrosine methyl ester hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [3][4] |

| Molecular Weight | 231.68 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | ~190°C | [4] |

| Purity (HPLC) | ≥ 98.6% | [5] |

| Optical Rotation [α]D²⁰ | +73 ± 2º (c=3 in Pyridine) | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol (B129727).[3][6] |

Experimental Protocols

Synthesis of L-Tyrosine Methyl Ester Hydrochloride via Fischer Esterification

The most common method for synthesizing L-Tyrosine methyl ester hydrochloride is the Fischer esterification of L-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[3][7]

Materials:

-

L-Tyrosine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[8]

-

Diethyl Ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure using Thionyl Chloride:

-

Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend L-tyrosine (e.g., 1.81 g, 10 mmol) in anhydrous methanol (20 mL).[5]

-

Acid Addition: Cool the suspension in an ice bath to -10°C.[5] Slowly add thionyl chloride (e.g., 1.78 g, 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.[5]

-

Esterification: After the addition is complete, remove the ice bath and heat the mixture to reflux (60-70°C).[5][7] Continue stirring at reflux for 6-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and solvent under reduced pressure using a rotary evaporator.[5][7] This will yield the crude L-tyrosine methyl ester hydrochloride as a solid.[7]

-

Purification: To remove excess dimethyl sulfite, titrate the crude product with cold diethyl ether at 0°C.[7] The resulting solid product is collected by filtration and dried under a vacuum.[7] For further purification, the product can be recrystallized from hot methanol by the slow addition of ether, followed by cooling.[7]

-

Final Product: The purified white solid is L-tyrosine methyl ester hydrochloride, with reported yields often exceeding 95%.[5]

Use in Peptide Coupling (Illustrative Example)

L-Tyrosine methyl ester hydrochloride serves as a crucial starting material in peptide synthesis. The methyl ester protects the C-terminus, while the amine group is available for coupling with the activated carboxyl group of an N-protected amino acid.

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

N-protected amino acid (e.g., Boc-L-Leucine)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Base (e.g., Triethylamine (B128534) - TEA)

-

Solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

General Procedure:

-

Neutralization: Dissolve L-Tyrosine methyl ester hydrochloride and the N-protected amino acid in a suitable solvent mixture like DMF and acetonitrile.[9]

-

Activation & Coupling: Cool the solution in an ice bath. Add triethylamine to neutralize the hydrochloride salt, followed by the addition of the coupling agent (DCC).[9]

-

Reaction: Stir the mixture at 0-5°C for an hour, then allow it to warm to room temperature and stir overnight.[10]

-

Workup: After the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (like ethyl acetate) and an aqueous solution (like sodium bicarbonate) to isolate the dipeptide product.[10]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 6. D,L-m-Tyrosine Methyl Ester Hydrochloride | 34260-70-3 [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols for H-Tyr-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) in peptide synthesis. It covers both solid-phase and solution-phase methodologies, offering a comprehensive guide for the synthesis of peptides with a C-terminal tyrosine.

Introduction

L-Tyrosine methyl ester hydrochloride (this compound) is a derivative of the amino acid L-tyrosine where the carboxylic acid group is protected as a methyl ester.[1][2] This protection strategy is crucial in peptide synthesis to enable the selective formation of peptide bonds at the N-terminus.[1][2] this compound is a versatile building block, particularly in solution-phase peptide synthesis and in the preparation of peptide fragments for convergent synthesis strategies.[3][4] Its application in solid-phase peptide synthesis (SPPS) is also feasible, especially for creating peptides with a C-terminal ester, which can be useful for subsequent fragment condensation or for mimicking post-translational modifications.[5]

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical to ensure its integrity and reactivity in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [6] |

| Molecular Weight | 231.68 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in a minimal amount of organic solvent like DMSO and then dilute with buffer. | [7] |

| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months). Keep in a sealed container, away from moisture. | [7] |

Experimental Protocols

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis (LPPS) using this compound is a classical approach for constructing di- or tripeptides, or for fragment condensation. The following is a general protocol for the coupling of an N-protected amino acid to this compound.

Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling

This protocol describes the synthesis of a dipeptide, for example, Boc-Xaa-Tyr-OMe, where "Xaa" is any Boc-protected amino acid.

Materials:

-

This compound

-

Boc-Xaa-OH (e.g., Boc-Ala-OH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Neutralization: Add DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Addition of Reagents: To this solution, add Boc-Xaa-OH (1.0 eq.), HOBt (1.2 eq.), and EDC.HCl (1.2 eq.).

-

Coupling Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Xaa-Tyr-OMe.

Quantitative Data (Representative):

| Parameter | Value | Notes |

| Yield | 60-90% | Highly dependent on the specific amino acid and reaction conditions. |

| Purity | >95% | After chromatographic purification. |

| Reaction Time | 12-24 hours | Can be optimized by monitoring with TLC. |

Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Esterification

While less common than using pre-loaded resins, this compound can be utilized in SPPS to generate a peptide with a C-terminal methyl ester. This is typically achieved by first synthesizing the peptide on a resin that allows for cleavage under conditions that leave the methyl ester intact, such as a 2-chlorotrityl chloride resin.

Protocol 2: Manual SPPS using Fmoc Chemistry

This protocol outlines the synthesis of a tripeptide, H-Ala-Gly-Tyr-OMe, on a 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

This compound

-

DIPEA

-

Anhydrous DCM

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling reagent: HBTU/HATU

-

Activation base: DIPEA

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Capping solution: Acetic anhydride/DIPEA in DMF

-

Cleavage cocktail: e.g., Acetic acid/Trifluoroethanol/DCM (1:2:7)

-

Diethyl ether, cold

-

HPLC grade water and acetonitrile

-

Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

-

First Amino Acid Loading (this compound):

-

In a separate vessel, dissolve this compound (2.0 eq. relative to resin capacity) in anhydrous DCM.

-

Add DIPEA (2.2 eq.) and stir for 10 minutes.

-

Add this solution to the swollen resin and shake for 2-4 hours.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for another 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (5x).

-

(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step. If negative, proceed to the next step.

-

-

Repeat Synthesis Cycle for Fmoc-Ala-OH: Repeat steps 3 and 4 using Fmoc-Ala-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and shake for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase HPLC.

-

Quantitative Data (Representative):

| Parameter | Value | Notes |

| Resin Loading | 0.3-0.8 mmol/g | Varies with resin type and reaction conditions. |

| Coupling Efficiency | >99% | Per step, as monitored by Kaiser test. |

| Overall Yield | 30-60% | Dependent on peptide length and sequence. |

| Crude Purity | 70-90% | Before HPLC purification. |

Saponification of the C-Terminal Methyl Ester

If the final product requires a free C-terminal carboxylic acid, the methyl ester of the protected or unprotected peptide can be saponified.

Protocol 3: Saponification of a Peptide Methyl Ester

Materials:

-

Peptide-Tyr-OMe

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Solvent system (e.g., THF/water or Methanol/water)

-

1 M HCl solution for neutralization

-

Ethyl acetate for extraction

Procedure:

-

Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture (e.g., THF:water 1:1).

-

Hydrolysis: Cool the solution to 0°C and add a solution of LiOH (1.5 eq.) in water dropwise.

-

Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

-

Neutralization and Extraction:

-

Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the peptide with a free C-terminal carboxylic acid.

Caution: Saponification can sometimes lead to racemization, especially with N-methylated amino acids.[8] The reaction conditions should be carefully optimized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide using this compound as the starting amino acid.

Caption: Workflow for SPPS of a peptide with C-terminal Tyr-OMe.

Logical Relationships in Peptide Synthesis Strategy

The choice of synthetic strategy depends on the desired final product and the properties of the peptide sequence. The following diagram illustrates the decision-making process.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Revolutionizing PTM Research: H-Tyr-OMe.HCl and Tyrosine Analogs as Probes for Post-Translational Modifications

For Immediate Release

In the intricate world of cellular signaling and regulation, post-translational modifications (PTMs) of proteins are the master switches that dictate function, localization, and interaction. Among these, the modification of tyrosine residues—primarily through phosphorylation—plays a pivotal role in a vast array of biological processes, from cell growth and differentiation to oncogenesis. To dissect these complex mechanisms, researchers require sophisticated tools that can probe and manipulate these modifications with precision. This document provides detailed application notes and protocols for utilizing L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) and other tyrosine analogs in the study of PTMs, catering to researchers, scientists, and drug development professionals.

This compound, a simple and commercially available derivative of L-tyrosine, serves as a foundational tool in PTM research. Its primary application lies in peptide synthesis, where it acts as a building block for creating custom peptide substrates for enzymes involved in PTMs, such as kinases and phosphatases.[1][2] Furthermore, while not a direct inhibitor for most enzymes, its structural similarity to tyrosine allows it to be used as a negative control or a competitive substrate in certain enzymatic assays to elucidate the substrate specificity of PTM-modifying enzymes.

Beyond this basic application, the field has seen the development of a diverse array of tyrosine analogs designed to be more direct probes of PTMs. These include non-hydrolyzable phosphotyrosine mimetics and fluorinated tyrosine analogs, which have become indispensable in studying the functional consequences of tyrosine phosphorylation and in the development of novel therapeutics.[3][4][5][6][7][8]

Core Applications in PTM Research

The study of PTMs using this compound and other tyrosine analogs can be broadly categorized into several key areas:

-

Custom Peptide Substrate Synthesis: this compound is a crucial reagent in the solid-phase or solution-phase synthesis of peptides containing tyrosine residues.[1] These synthetic peptides are invaluable for in vitro assays to determine the activity and substrate specificity of kinases, phosphatases, and other PTM-modifying enzymes.

-

Enzyme Kinetics and Inhibition Studies: By incorporating this compound or other tyrosine analogs into peptide substrates, researchers can perform detailed kinetic analyses of enzyme activity. Certain tyrosine derivatives can also act as competitive inhibitors of tyrosine kinases, providing a means to study their mechanism of action and to screen for novel therapeutic agents.

-

Probing Protein-Protein Interactions: PTMs, particularly phosphorylation, often create docking sites for other proteins. Tyrosine analogs, especially non-hydrolyzable phosphotyrosine mimetics, can be incorporated into proteins to stabilize these interactions for structural and functional studies.[3][4][5][6][7]

-